molecular formula C23H39N3O6 B1442418 Trimethylolpropane tris(2-methyl-1-aziridinepropionate) CAS No. 64265-57-2

Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

Cat. No. B1442418
CAS RN: 64265-57-2
M. Wt: 453.6 g/mol
InChI Key: OEOQTSUNXODXQL-UHFFFAOYSA-N
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Description

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is a reaction product of trimethylolpropane and 2-methyl-1,3-aziridinium chloride . It is one of the triaziridnyl compounds added as a latent curing agent for single pack self-curable polyurethane (PU) systems .


Synthesis Analysis

The synthesis of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) involves the reaction of trimethylolpropane and 2-methyl-1,3-aziridinium chloride .


Molecular Structure Analysis

The molecular formula of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is C24H41N3O6 . It has a molecular weight of 467.6 g/mol .


Chemical Reactions Analysis

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .


Physical And Chemical Properties Analysis

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) has a density of 1.1 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.477 (lit.) . The melting point is -30 °C .

Scientific Research Applications

1. Polymer Modification and Rheology

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) has been utilized in the modification of polymers, specifically in the branching of poly(lactic acid) (PLA). The addition of TTMAP to PLA facilitates the formation of star-shaped and long-chain branched PLA. This modification has shown to influence the viscosity and extensional flow properties of PLA, creating significant extensional hardening, a property valuable in various polymer applications (Gu, Xu, Fahnhorst, & Macosko, 2017).

2. Crosslinking in Polymerization

TTMAP plays a crucial role in the polymerization process, especially in rapid polymerization techniques. For example, it has been used in the polymerization of acrylic acid, facilitating the formation of crosslinked polymers at ambient temperatures without a catalyst. This application is significant in developing new polymers with varied performance properties, demonstrating TTMAP's versatility in polymer chemistry (Chen, Wang, Huang, Yeh, & Chen, 2007).

3. Enhancing Physico-chemical Properties of Films

In a study involving soy protein isolate (SPI) films, TTMAP was used as a cross-linking system alongside caffeic acid. This combination enhanced the strength and elongation at break of the SPI films. The presence of TTMAP in this system significantly improved the tensile strength and water absorption properties of the films, showcasing its utility in improving the physical properties of biopolymer films (Kang, Wang, Zhang, Li, & Zhang, 2016).

4. Applications in Coatings and Adhesives

TTMAP has been widely used in the formulation of adhesives and coatings. It serves as a crosslinker in various applications, including adhesives, formulated coatings, and fabric coatings. Its role in enhancing the physical and chemical properties of these materials is highlighted by its widespread use in industrial applications (Roesler & Danielmeier, 2004).

5. Improvement in Solar Cell Efficiency

In the field of renewable energy, specifically in perovskite solar cells, TTMAP has been used to improve the interface between layers, thereby enhancing the overall efficiency and stability of these cells. Its application demonstrates potential in increasing the power conversion efficiency of solar cells, which is a critical aspect of sustainable energy research (Zhang et al., 2021).

Safety And Hazards

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is considered hazardous. It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage and is suspected of causing genetic defects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be widely used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength . It is also environmental-friendly, as the finished products are non-toxic and non-smell without any chemical hazards such as methanol after cross-linking .

properties

IUPAC Name

[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQTSUNXODXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

CAS RN

64265-57-2
Record name 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
J Zhang, J Long, Z Huang, J Yang, X Li, R Dai… - Chemical Engineering …, 2021 - Elsevier
In NiO x -based perovskite solar cells (PVSCs), the interfacial redox reaction between Ni 3+ (on the surface of NiO x ) and A-site cation salt (MAI in perovskite precursor solution) is …
Number of citations: 53 www.sciencedirect.com
L Gu, Y Xu, G Fahnhorst, CW Macosko - AIP Conference Proceedings, 2017 - pubs.aip.org
A trifunctional aziridine linNer, trimethylolpropane tris (2-methyl-1-aziridinepropionate)(TTMAP), was melt blended with linear polylactic acid (PLA) to maNe star branched PLA. Adding …
Number of citations: 5 pubs.aip.org
CR Arza, P Jannasch, P Johansson… - Journal of Applied …, 2015 - Wiley Online Library
Thermal degradation of poly[(R)−3‐hydroxybutyric acid] (PHB) during melt mixing results in random chain scission that produces shorter polymer chains containing crotonic and …
Number of citations: 33 onlinelibrary.wiley.com
L Gu, Y Xu, GW Fahnhorst, CW Macosko - Journal of Rheology, 2017 - pubs.aip.org
A trifunctional aziridine linker, trimethylolpropane tris (2-methyl-1-aziridinepropionate)(TTMAP), was melt blended with linear poly (lactic acid)(PLA) to make (i) star-shaped PLA and (ii) …
Number of citations: 38 pubs.aip.org
R Wang, Z Zhang, X Bai, Z Xu, J Zheng, F Pan, C Yuan - Coatings, 2022 - mdpi.com
For the UV–curable waterborne polyurethane acrylate (WPUA) emulsion, the free carboxylic groups in the molecular chains introduced by hydrophilic monomers are the inherent …
Number of citations: 3 www.mdpi.com
CC Li, H Zhang, H Zhu, F Wang - Desalination and Water …, 2018 - cabdirect.org
To improve hydrophilicity and anti-fouling property of the polytetrafluoroethylene (PTFE) flat microfiltration (MF) membrane, a facile method was developed to modify the membrane via …
Number of citations: 2 www.cabdirect.org
S Jung, S Kang, J Kuwabara, HJ Yoon - Polymer Chemistry, 2019 - pubs.rsc.org
Organocyclic compounds and their ring-opening reactions have been widely exploited in the development of important synthetic polymers and materials for numerous applications. …
Number of citations: 23 pubs.rsc.org
S Ujiie, Y Yano, A Mori, K Iimura - Liquid Crystals VI, 2002 - spiedigitallibrary.org
The thermal polymerization of aziridine monomers without a mesophase was performed in rubbing and non-treated sandwich cells. Cross-linked polymers, having homogeneous and …
Number of citations: 2 www.spiedigitallibrary.org
X Zhong, M Zhou, S Wang, H Fu - Progress in Organic Coatings, 2020 - Elsevier
Existing approaches for the preparation of anti-smudge surfaces are prominently confined to the use of fluorinated materials and highly toxic organic solvents. Smooth water-borne non-…
Number of citations: 19 www.sciencedirect.com
J Yang, S Lee, WJ Choi, H Seo, P Kim, GJ Kim… - …, 2015 - ACS Publications
Renewable thermoset elastomers were prepared using the plant-based monomer carvomenthide. Controlled ring-opening transesterification polymerization of carvomenthide using …
Number of citations: 26 pubs.acs.org

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